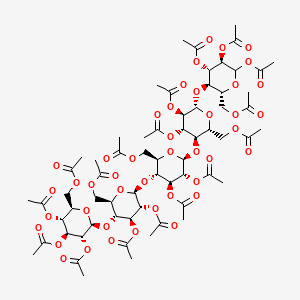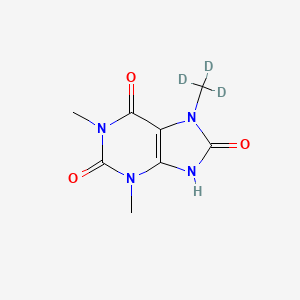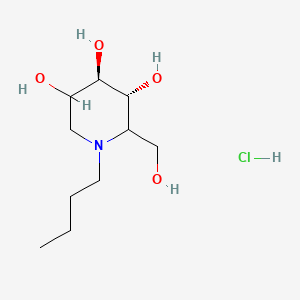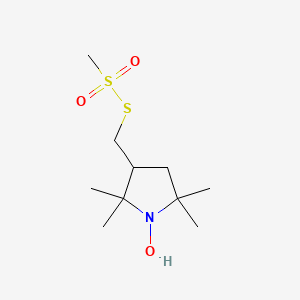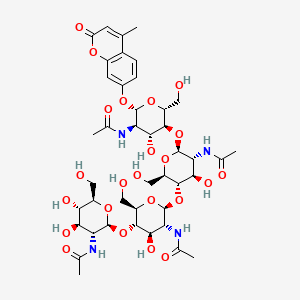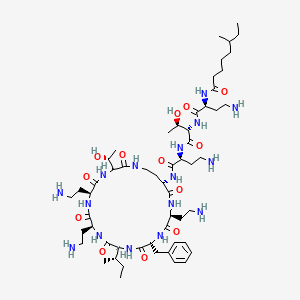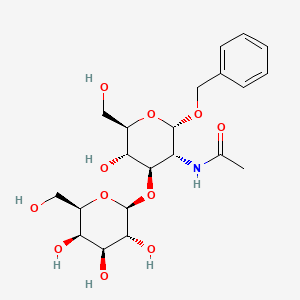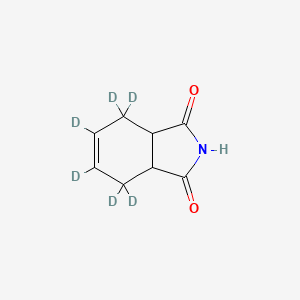
1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6
Übersicht
Beschreibung
1,2,3,6-Tetrahydrophthalimide, also known as 4-Cyclohexene-1,2-dicarboxylic acid imide or 4-Cyclohexene-1,2-dicarboximide, is a chemical compound with the formula C8H9NO2 .
Synthesis Analysis
The synthesis of 1,2,3,6-Tetrahydrophthalimide involves a reaction with ammonia for conversion into imides . The monoesters of the contaminating phthalic anhydrides are more stable than Δ1-THPA or monoesters thereof and are not easily convertible into imides, whereas Δ1-THPA per se or the monoester thereof is easily convertible into imide .Molecular Structure Analysis
The molecular structure of 1,2,3,6-Tetrahydrophthalimide can be represented by the formula C8H9NO2. It has a molecular weight of 151.1626 .Physical and Chemical Properties Analysis
1,2,3,6-Tetrahydrophthalimide has a density of 1.228, a melting point of 132-140°C, a boiling point of 337°C, and a flash point of 165°C . It is soluble in water at 12.2g/L at 20°C .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Medicinal Applications
Heterocyclic Naphthalimides as New Skeleton Structure of Compounds : Naphthalimide compounds, closely related to the query compound, are identified as critical nitrogen-containing aromatic heterocycles. These compounds interact with various biological entities such as DNA, enzymes, and receptors via noncovalent bonds, demonstrating extensive potential in medicinal applications. Their applications span anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Additionally, they are investigated for use as artificial ion receptors, fluorescent probes, and cell imaging agents for detecting ions and biomolecules, understanding biological processes, and determining pharmacological properties (Gong, Addla, Lv, & Zhou, 2016).
Polymerization Photoinitiators
Naphthalic Anhydrides and 1,8-Naphthalimide-Based Photoinitiators : Research into 1,8-naphthalic anhydride and naphthalimide-based compounds has surged due to their ease of synthesis and tunable photophysical properties. These compounds, including derivatives like "1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6," have been extensively studied for use as photoinitiators in polymerization. Their development enables the creation of panchromatic, crosslinkable, or water-soluble photoinitiators, showcasing a wide range of potential applications in materials science (Noirbent & Dumur, 2020).
Gas Separation Membranes
Polyimide Membranes for Gas Separation : Studies on polyimide membranes synthesized from moieties related to "this compound" analyze different diffusion coefficients of gases, providing insight into gas penetration through dense membranes. These membranes are pivotal in characterizing gas diffusions such as N2, O2, CH4, and CO2, underlining their significance in gas separation technologies (Wang, Cao, & Chung, 2002).
Photoexcited Metal Complexes
Proton-Coupled Electron Transfer : Research on d6 metal complexes, including those related to the query compound, focuses on excited-state proton-coupled electron transfer (PCET). These complexes are explored for their potential in solar energy conversion, CO2 reduction, and N2 fixation, demonstrating the importance of such compounds in advancing green chemistry and renewable energy sources (Wenger, 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of potent protoporphyrinogen oxidase inhibitors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Related compounds have been used in the synthesis of novel n-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1h-isoindole-1,3 (2h)-dione and n-(benzothiazol-5-yl)isoindoline-1,3-dione as potent protoporphyrinogen oxidase inhibitors .
Result of Action
Related compounds have been used in the synthesis of potent protoporphyrinogen oxidase inhibitors .
Eigenschaften
IUPAC Name |
4,4,5,6,7,7-hexadeuterio-3a,7a-dihydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/i1D,2D,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFFBTOJCKSRJY-TZCZJOIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)NC2=O)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662204 | |
| Record name | (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-96-3 | |
| Record name | 3a,4,7,7a-Tetrahydro-4,7-d2-1H-isoindole-1,3(2H)-dione-4,5,6,7-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


